Evidence 1: Differentiated Synthetic Utility via Dual Amino Functionality
1-(3,4-Dimethoxybenzyl)piperidin-4-amine differentiates itself from the close analog 4-(3,4-dimethoxybenzyl)piperidine by possessing a critical primary amine group. This difference in functional group count (2 reactive amines vs. 1) provides a quantifiable advantage in synthetic diversification. The presence of two distinct amine sites allows for orthogonal protection/deprotection strategies and the stepwise introduction of different chemical moieties, which is a standard requirement for building complex molecular libraries . The pKa of the primary amine is predicted to be 10.10±0.20, influencing its nucleophilicity under specific reaction conditions .
| Evidence Dimension | Number of Reactive Amino Groups |
|---|---|
| Target Compound Data | 2 (1 secondary piperidine amine, 1 primary amine) |
| Comparator Or Baseline | 4-(3,4-dimethoxybenzyl)piperidine (CAS: 121278-66-8) has 1 reactive amino group |
| Quantified Difference | 100% increase in the number of distinct nucleophilic sites |
| Conditions | Standard organic synthesis; structural analysis from canonical SMILES . |
Why This Matters
The dual amine functionality increases the compound's versatility as a building block, allowing for more complex molecular designs compared to analogs with a single reactive center.
